molecular formula C9H8FIO2 B2360761 Ethyl 3-Fluoro-4-iodobenzoate CAS No. 1027513-43-4

Ethyl 3-Fluoro-4-iodobenzoate

Cat. No.: B2360761
CAS No.: 1027513-43-4
M. Wt: 294.064
InChI Key: YKLQREFLOXXOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Fluoro-4-iodobenzoate is an organic compound with the molecular formula C9H8FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with fluorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-Fluoro-4-iodobenzoate can be synthesized through various methods, including:

    Halogenation: Starting from ethyl benzoate, the compound can be synthesized by introducing fluorine and iodine atoms at the desired positions using halogenation reactions.

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: For altering the oxidation state of the compound.

Major Products Formed:

    Substituted Benzoates: Depending on the nucleophile used in substitution reactions.

    Coupled Products: In cross-coupling reactions, forming more complex aromatic compounds.

Scientific Research Applications

Ethyl 3-Fluoro-4-iodobenzoate has diverse applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-Fluoro-4-iodobenzoate depends on its application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    In Organic Reactions: The presence of fluorine and iodine atoms influences the reactivity of the benzene ring, facilitating various chemical transformations.

Comparison with Similar Compounds

    Ethyl 3-Fluorobenzoate: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    Ethyl 4-Iodobenzoate: Lacks the fluorine atom, affecting its electronic properties and reactivity.

Uniqueness: Ethyl 3-Fluoro-4-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects, enhancing its reactivity and making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-fluoro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLQREFLOXXOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.